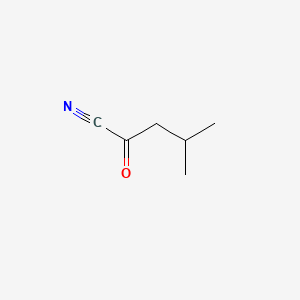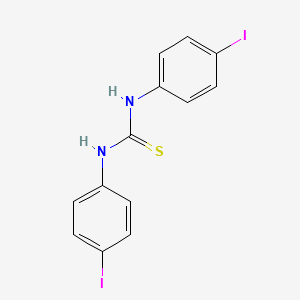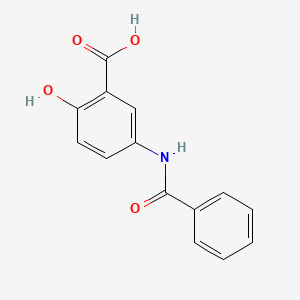![molecular formula C27H38N2O2 B11998782 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is an organic compound characterized by its complex structure, which includes a dodecanamide backbone, a methoxyphenyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide typically involves a multi-step process:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methylphenyl methoxy.
Aldehyde Formation: The methoxyphenyl intermediate is then reacted with formaldehyde to form 4-[(4-methylphenyl)methoxy]benzaldehyde.
Schiff Base Formation: The benzaldehyde is then condensed with dodecanamide in the presence of an acid catalyst to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-[(4-methylphenyl)methoxy]benzoic acid.
Reduction: Formation of N-[(4-[(4-methylphenyl)methoxy]phenyl)methylamino]dodecanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying Schiff base interactions with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Schiff bases are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The Schiff base moiety allows it to act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide
- N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]nonanamide
Uniqueness
Compared to similar compounds, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is unique due to its specific structural features, such as the length of the dodecanamide chain and the position of the methoxy and methyl groups. These structural differences can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
Eigenschaften
Molekularformel |
C27H38N2O2 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C27H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-27(30)29-28-21-24-17-19-26(20-18-24)31-22-25-15-13-23(2)14-16-25/h13-21H,3-12,22H2,1-2H3,(H,29,30)/b28-21+ |
InChI-Schlüssel |
OANQOGHLJSQREY-SGWCAAJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)




![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)



![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
